5-Ethoxy-1-phenyltetrazole
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Overview
Description
5-Ethoxy-1-phenyltetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and coordination chemistry . The compound’s structure consists of a tetrazole ring substituted with a phenyl group at the 1-position and an ethoxy group at the 5-position.
Preparation Methods
The synthesis of 5-Ethoxy-1-phenyltetrazole involves several methodologies. One common approach is the reaction of phenylhydrazine with ethyl orthoformate and sodium azide under acidic conditions . This method yields the desired tetrazole through a [3+2] cycloaddition reaction. Another approach involves the use of microwave-assisted synthesis, which offers a more efficient and eco-friendly route . Industrial production methods often employ heterogeneous catalysts and nanoparticles to enhance reaction efficiency and yield .
Chemical Reactions Analysis
5-Ethoxy-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tetrazole ring into amines or other reduced forms using reducing agents such as lithium aluminum hydride.
Photochemical Reactions: UV irradiation induces photochemical decomposition, leading to products like ethylcyanate and phenylazide.
Scientific Research Applications
5-Ethoxy-1-phenyltetrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-phenyltetrazole involves its interaction with molecular targets through its tetrazole ring. The ring’s nitrogen atoms can coordinate with metal ions, making it an effective ligand in coordination chemistry . In biological systems, the tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
5-Ethoxy-1-phenyltetrazole can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of an ethoxy group, making it effective as a corrosion inhibitor.
5-Phenyl-1H-tetrazole: Lacks the ethoxy group, which affects its reactivity and applications.
1-Phenyl-1H-tetrazole-5-thione: Contains a thione group, offering different chemical properties and uses.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
5-ethoxy-1-phenyltetrazole |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9-10-11-12-13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
VAGALOMBDULHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=NN1C2=CC=CC=C2 |
Synonyms |
5-ethoxy-1-phenyl-1H-tetrazole 5EPT cpd |
Origin of Product |
United States |
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